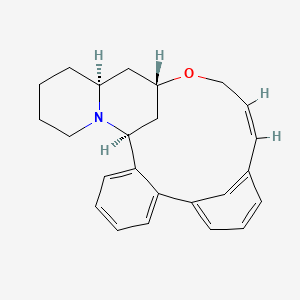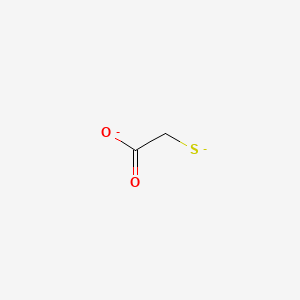
Glyceryl 1-arachidonate, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Glyceryl 1-arachidonate, (S)- is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glyceryl 1-arachidonate, (S)- typically involves the esterification of (2S)-2,3-dihydroxypropyl alcohol with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Glyceryl 1-arachidonate, (S)- may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and high-throughput screening can also optimize the reaction conditions and scale up the production process.
化学反応の分析
Types of Reactions
Glyceryl 1-arachidonate, (S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted esters or ethers.
科学的研究の応用
Glyceryl 1-arachidonate, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Glyceryl 1-arachidonate, (S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, potentially modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
類似化合物との比較
Similar Compounds
- 1,3-dihydroxypropan-2-yl (2S,5Z,8Z,11Z,14Z)-2-methylicosa-5,8,11,14-tetraenoate
- (2S,5Z,8Z,11Z,14Z)-2-hydroxyicosa-5,8,11,14-tetraenoic acid
Uniqueness
Glyceryl 1-arachidonate, (S)- is unique due to its specific combination of hydroxyl groups and multiple double bonds, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
124511-15-5 |
|---|---|
分子式 |
C23H38O4 |
分子量 |
378.5 g/mol |
IUPAC名 |
[(2S)-2,3-dihydroxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/t22-/m0/s1 |
InChIキー |
DCPCOKIYJYGMDN-HUDVFFLJSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](CO)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide](/img/structure/B1257970.png)
![(1R,4S,5R,9S,13S)-5,9,13-Trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1257971.png)


![Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1257974.png)
![5-amino-2-(1-ethylpropyl)-6-[(Z)-(2-methylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257976.png)

![N-[(2S,3S)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B1257979.png)
![N4-(4-methoxyphenyl)-N5-[(1R)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1257983.png)
![3-(4-Methylphenyl)-5-oxo-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1257985.png)



